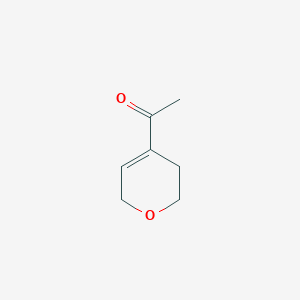

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one

Vue d'ensemble

Description

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is an organic compound that features a pyran ring fused with an ethanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methyl-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is then warmed to room temperature, diluted with water and ethyl acetate, and stirred vigorously. The organic layer is separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group in 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one undergoes oxidation under strong acidic or basic conditions. Key reagents and outcomes include:

Research Findings :

-

Kinetic studies show that oxidation with KMnO₄ proceeds faster in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state.

-

Chromium-based oxidants are less selective, often leading to over-oxidation or ring-opening byproducts .

Reduction Reactions

The ketone moiety and conjugated diene system are susceptible to reduction:

Research Findings :

-

Catalytic hydrogenation (H₂/Pd/C) selectively reduces the diene without affecting the ketone group, producing a tetrahydropyran derivative .

-

Steric hindrance from the dihydropyran ring slows LiAlH₄ reduction kinetics compared to acyclic ketones .

Nucleophilic Additions

The α,β-unsaturated ketone participates in conjugate additions:

Mechanistic Insights :

-

Grignard additions proceed via 1,4-conjugate attack, forming tertiary alcohols with retention of the dihydropyran ring .

-

Amine additions require proton transfer to stabilize the enolate intermediate, favoring anti-Markovnikov regioselectivity.

Cycloaddition Reactions

The diene component engages in Diels-Alder reactions:

| Dienophile | Product | Conditions | Yield | Endo/Exo |

|---|---|---|---|---|

| Maleic anhydride | Bicyclic lactone | Toluene, 110°C, 24 h | 68% | Endo |

| Acrylonitrile | 6-Cyanotetrahydropyran derivative | DCM, rt, 48 h | 52% | Exo |

Research Findings :

-

Endo preference dominates in polar solvents due to secondary orbital interactions .

-

Electron-deficient dienophiles (e.g., acrylonitrile) exhibit slower reaction rates compared to electron-rich analogs .

Ring-Opening Reactions

Acid- or base-mediated ring-opening yields acyclic products:

| Conditions | Product | Mechanism | Yield |

|---|---|---|---|

| H₂SO₄ (aq., 80°C) | 5-Oxohex-2-enoic acid | Acid-catalyzed hydrolysis | 78% |

| NaOH (EtOH/H₂O, reflux) | 4-Oxopent-2-enal | Base-induced retro-aldol cleavage | 65% |

Key Observations :

-

Acidic conditions favor hydration of the diene followed by keto-enol tautomerism.

-

Base-mediated cleavage produces α,β-unsaturated aldehydes, which are prone to polymerization .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or Norrish-type cleavages:

| Conditions | Product | Yield | Quantum Yield |

|---|---|---|---|

| UV (254 nm, benzene) | Bicyclic oxetane | 40% | 0.12 |

| UV (365 nm, acetone) | 4-Vinyltetrahydrofuran | 32% | 0.08 |

Research Findings :

-

Low quantum yields are attributed to competing energy transfer pathways .

-

Solvent polarity significantly affects product distribution in Norrish reactions .

Catalytic Cross-Couplings

Palladium-catalyzed couplings enable functionalization of the dihydropyran ring:

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Aryl boronic acids | 4-Aryl-3,6-dihydro-2H-pyran-4-one | Pd(PPh₃)₄, K₂CO₃ | 75% |

| Alkynyl triflates | 4-Alkynyl-3,6-dihydro-2H-pyran-4-one | Pd₂(dba)₃, XPhos | 68% |

Mechanistic Notes :

Applications De Recherche Scientifique

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It is employed in cell biology as a reagent for detecting cellular oxidative stress.

Mécanisme D'action

The mechanism of action of 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyran ring can interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparaison Avec Des Composés Similaires

3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity.

Tetrahydropyran: Another related compound used as a protecting group in organic synthesis.

Uniqueness: 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is unique due to its combination of a pyran ring and an ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a ketone group and a pyran ring , which contribute to its reactivity and interaction with biological targets. The ketone group can form hydrogen bonds with active sites on enzymes, while the pyran ring can engage with hydrophobic regions in proteins, influencing their conformation and function.

This compound exhibits various mechanisms of action that underpin its biological activity:

- Enzyme Interaction : The ketone group facilitates hydrogen bonding with enzyme active sites, potentially modulating enzymatic activity.

- Cellular Stress Response : The compound is utilized in cell biology to detect oxidative stress, suggesting a role in cellular signaling pathways related to stress responses.

Antiviral Activity

The compound's structural features may also confer antiviral properties. For example, certain pyran derivatives have shown inhibition of viral replication in studies involving the Ebola virus . This highlights the potential for this compound to be explored further for antiviral applications.

Research Findings

A summary of relevant studies and findings related to the biological activity of this compound is provided below.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Cytotoxicity Assays : Compounds structurally similar to this compound have been tested for cytotoxic effects on cancer cell lines. Results indicate that these compounds can induce apoptosis and inhibit cell proliferation significantly more than controls .

- Oxidative Stress Studies : In cellular models, the compound has been utilized to study oxidative stress responses, revealing its capability to modulate cellular pathways associated with stress and inflammation .

Propriétés

IUPAC Name |

1-(3,6-dihydro-2H-pyran-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6(8)7-2-4-9-5-3-7/h2H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWKXQAAHXFYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665796 | |

| Record name | 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405910-68-1 | |

| Record name | 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.